O,N-ジデスメチルトラマドール

説明

Synthesis Analysis

The synthesis of O,N-didesmethyltramadol and related compounds often involves complex chemical reactions. For instance, Han et al. (2002) describe a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine as a key step in synthesizing (R)-didesmethylsibutramine, highlighting the intricate methods used in synthesizing closely related compounds (Han et al., 2002).

Molecular Structure Analysis

The molecular structure of O,N-didesmethyltramadol has been elucidated through various spectroscopic methods. Arjunan et al. (2014) conducted comprehensive quantum chemical and spectroscopic investigations, including FTIR, FT-Raman, 1H, and 13C NMR studies, on O-desmethyltramadol hydrochloride to determine its structure and electronic properties (Arjunan et al., 2014).

Chemical Reactions and Properties

Research into the chemical reactions and properties of O,N-didesmethyltramadol involves understanding its interactions and transformations. For example, the study of its glucuronidation pathways provides insight into its metabolism and the enzymes involved, as detailed by Lehtonen et al. (2010), who explored the human UDP-glucuronosyltransferases responsible for O-desmethyltramadol's glucuronidation (Lehtonen et al., 2010).

科学的研究の応用

薬力学および受容体活性

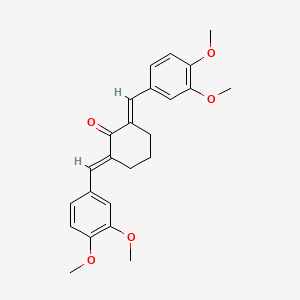

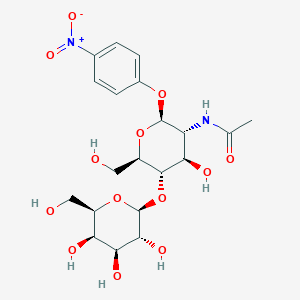

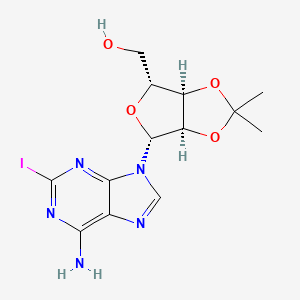

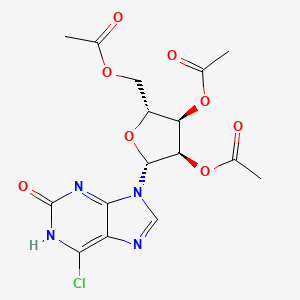

O,N-ジデスメチルトラマドールは、Gタンパク質に偏ったμオピオイド受容体の完全アゴニストとしての役割で知られています {svg_1}。それはδおよびκオピオイド受容体に対する親和性が低く、これは疼痛管理においてよりターゲットを絞ったアプローチを示唆しています。 この化合物のエナンチオマーは異なる薬理学的プロファイルを呈し、その複雑な薬理学的性質と神経障害性疼痛などの複雑な疼痛症候群の治療における潜在的な用途に貢献しています {svg_2}.

鎮痛薬研究

トラマドールの活性代謝物として、O,N-ジデスメチルトラマドールは鎮痛薬研究において非常に重要です。 その構造はより優れた効力のために最適化されており、治療選択肢を拡大するために薬物研究で使用されています。この化合物は、副作用が少なく、患者の転帰が改善された新しい鎮痛薬の開発に不可欠になる可能性があります。

薬物動態研究

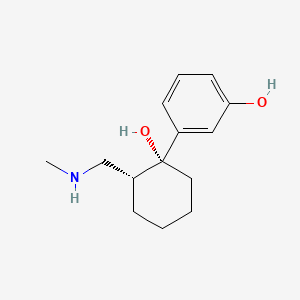

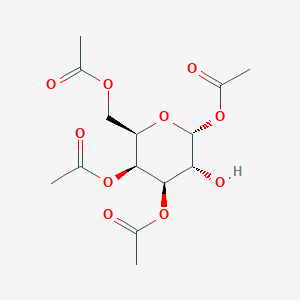

CYP3A4およびCYP2B6などの酵素によるトラマドールからO,N-ジデスメチルトラマドールへの代謝の理解は、薬物動態研究において不可欠です {svg_3}。この知識は、薬物相互作用の予測と、代謝速度が異なる患者に対する薬物用量の個人化に役立ちます。

神経化学的研究

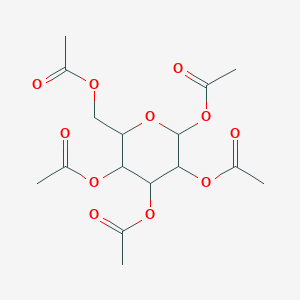

O,N-ジデスメチルトラマドールは、薬理学的に関連する濃度でセロトニン5-HT2C受容体のアンタゴニストとして作用します {svg_4}。この特性は、神経化学的研究にとって重要であり、それは潜在的な抗うつ作用を示唆しており、気分障害の新しい治療法の開発に役立つ可能性があります。

化学合成および反応性

この化合物は、酸化反応と電気触媒的用途における役割で知られているN-オキシル化合物との構造的関係により、その反応性と合成化学における潜在的な用途に関する研究への道を開いています.

薬物相互作用研究

複数の受容体標的を持つため、O,N-ジデスメチルトラマドールは他のオピオイドと比較して薬物相互作用の可能性が高くなります {svg_5}。これは、他の薬物との併用時の副作用を理解し軽減することを目的とした薬物相互作用研究の重要な対象となっています。

作用機序

Target of Action

O,N-didesmethyltramadol, also known as tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It primarily targets the mu-opioid receptors . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

O,N-didesmethyltramadol acts as an agonist at the mu-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Although it is less potent than the other active metabolite, O-Desmethyltramadol, it is still more potent as a mu-opioid receptor agonist than tramadol itself .

Biochemical Pathways

Tramadol is primarily metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . This process is followed by conjugation with glucuronic acid and sulfate . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite O,N-didesmethyltramadol by CYP2D6 .

Pharmacokinetics

The pharmacokinetics of O,N-didesmethyltramadol are influenced by its metabolism. Tramadol is metabolized in the liver into the active metabolite O,N-didesmethyltramadol via CYP3A4 and CYP2B6 . The rate of this metabolic process can impact the bioavailability of O,N-didesmethyltramadol, and thus its therapeutic effects.

Result of Action

The activation of mu-opioid receptors by O,N-didesmethyltramadol results in analgesic effects, providing relief from moderate to severe pain . This is due to the inhibition of pain signal transmission and the release of endorphins, the body’s natural painkillers.

Action Environment

The action, efficacy, and stability of O,N-didesmethyltramadol can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance its effects . Additionally, individual variations in the activity of the CYP2D6 enzyme, which is involved in its metabolism, can influence its action . This means that individuals with a less active form of CYP2D6 may experience reduced analgesic effects from tramadol .

Safety and Hazards

将来の方向性

The potential selectivity and favorable side effect profile of desmetramadol compared to its prodrug, tramadol, makes it more suitable for clinical use . Although scientific evidence on the analgesic activity of tapentadol in both species remains limited, experimental studies indicate potential benefits in animals . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by desmetramadol, thus prolonging the duration of therapeutic benefit .

特性

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932422 | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144830-18-2, 138853-73-3 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,N-Didesmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,N-DIDESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)